molecular formula C24H20N4O2 B2448195 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034522-09-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2448195
CAS No.: 2034522-09-1
M. Wt: 396.45
InChI Key: XKMXCGLTACKALI-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyridine Derivative: The pyridine ring is often constructed via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, ammonia, and a β-keto ester.

    Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

    Xanthene Core Attachment: The xanthene core is introduced through a nucleophilic substitution reaction, where the carboxamide group is formed by reacting the xanthene derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophilic substitution reactions can occur at the xanthene core, especially if halogen substituents are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Amino derivatives from nitro groups

    Substitution: Various substituted xanthene derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets can be leveraged in the design of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for the development of new drugs, particularly in oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its xanthene core is known for its fluorescent properties, which can be utilized in the creation of new dyes and imaging agents.

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine

Uniqueness

Compared to similar compounds, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and diagnostics. Additionally, its specific substitution pattern allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-28-15-17(14-27-28)23-16(7-6-12-25-23)13-26-24(29)22-18-8-2-4-10-20(18)30-21-11-5-3-9-19(21)22/h2-12,14-15,22H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMXCGLTACKALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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